N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide typically involves multiple steps:
Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, which is then converted to 2-thiopheneacetaldehyde.
Coupling with pyridine derivative: The 2-thiopheneethylamine is then coupled with a pyridine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-pyridin-4-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-19(2)12(13-4-3-9-22-13)10-17-14(20)15(21)18-11-5-7-16-8-6-11/h3-9,12H,10H2,1-2H3,(H,17,20)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNWIHFAZCJMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=NC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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